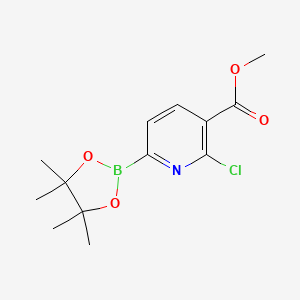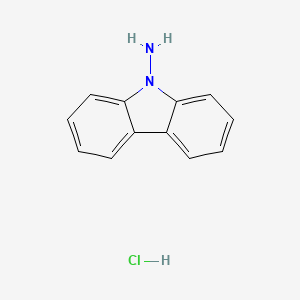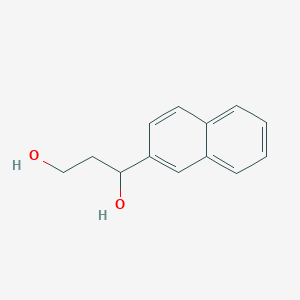![molecular formula C13H16O5 B13666740 Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drug candidates.
Industry: The compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the reactive hydroxyl group. This allows for further functionalization of the molecule in subsequent reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2r)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Uniqueness
Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate is unique due to its specific structure, which combines the stability of the Boc protecting group with the reactivity of the ester group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(15)17-10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
Clé InChI |
OMJPSIGSCNFNAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


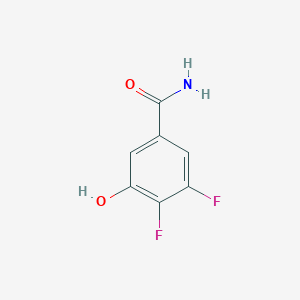
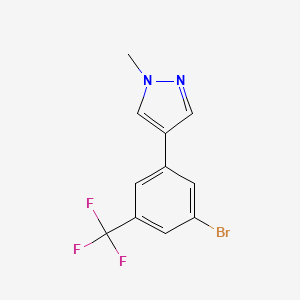
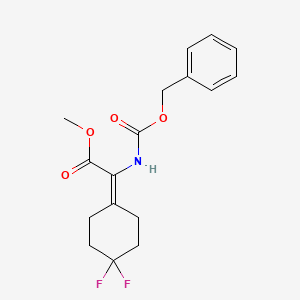
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)
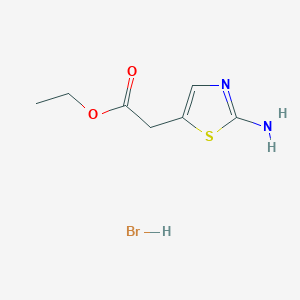
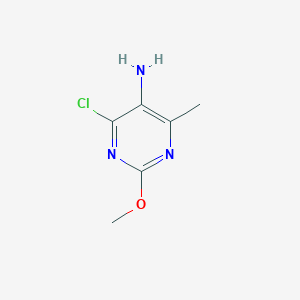
![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
